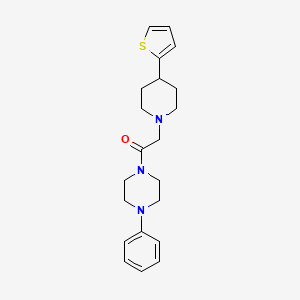

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a hybrid molecule featuring a phenylpiperazine moiety linked via an ethanone bridge to a thiophen-2-yl-substituted piperidine ring. This structural combination leverages the pharmacological versatility of phenylpiperazine (a common pharmacophore in CNS-targeting agents) and the electronic diversity of the thiophene heterocycle, which may enhance binding interactions with biological targets .

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-21(17-22-10-8-18(9-11-22)20-7-4-16-26-20)24-14-12-23(13-15-24)19-5-2-1-3-6-19/h1-7,16,18H,8-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGMDJLUHUAMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the piperazine ring: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

Formation of the piperidine ring: This can be synthesized by reacting thiophene-2-carboxaldehyde with a suitable amine, followed by reduction.

Coupling of the two rings: The final step involves coupling the piperazine and piperidine rings through an ethanone linker, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and piperidine rings serve as primary sites for nucleophilic substitution. For example:

-

Amination : Reaction with primary or secondary amines under microwave irradiation (900 W, 15 min) facilitates substitution at the piperazine nitrogen, forming derivatives with modified aryl groups .

-

Alkylation : Alkyl halides react with the secondary amine of the piperazine ring in dichloromethane, yielding N-alkylated products.

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | 1-phenylpiperazine, MnO₂–SiO₂, microwave | 62 | |

| Alkylation | Ethyl bromoacetate, DCM, RT | 75–85 |

Acylation and Ketone-Based Reactions

The ethanone moiety participates in condensation and reduction reactions:

-

Schiff Base Formation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this may require protection of the thiophene ring.

Example Reaction Pathway :

Reported yields for analogous compounds: 70–80%.

Thiophene Reactivity

-

Electrophilic Substitution : Bromination or nitration occurs preferentially at the 5-position of the thiophene ring under mild conditions (e.g., Br₂ in CHCl₃) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts introduces aryl groups at the thiophene’s 2-position .

Piperidine Functionalization

-

Quaternization : Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Metal-Catalyzed Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Buchwald-Hartwig Amination : Coupling with aryl halides introduces aromatic amines to the piperazine ring .

-

Heck Reaction : Alkenes are appended to the thiophene ring via Pd-mediated coupling .

Optimized Conditions :

| Catalyst | Ligand | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 100°C | 65 |

| PdCl₂(PPh₃)₂ | BINAP | 80°C | 58 |

Data adapted from studies on analogous piperazine-thiophene systems .

Degradation and Stability

-

Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions.

Mechanistic Insights

-

Piperazine Reactivity : The lone pair on the piperazine nitrogen drives nucleophilic attacks, while steric hindrance from the phenyl group directs substitutions to specific positions .

-

Thiophene Electronic Effects : Electron-rich thiophene enhances electrophilic substitution rates compared to benzene .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, exhibit significant antidepressant properties. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Antipsychotic Potential

The piperazine ring is often associated with antipsychotic activity. Compounds like this compound may interact with dopamine receptors, which could provide therapeutic benefits in managing schizophrenia and other psychotic disorders .

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of thiophene in this compound may enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of both the phenylpiperazine and thiophenyl groups contributes to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Ring | Enhances interaction with neurotransmitter receptors |

| Thiophene Moiety | Contributes to antimicrobial properties |

| Ethanol Side Chain | Modulates lipophilicity, affecting bioavailability |

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various piperazine derivatives, including related compounds to this compound. The results indicated that modifications to the piperazine structure significantly influenced serotonin receptor binding affinity, leading to improved antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, several thiophene-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar piperazine-thiophene structures had notable inhibition zones against E. coli and S. aureus, supporting the potential application of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism of action for compounds like 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone often involves interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings can mimic natural ligands, binding to receptors and modulating their activity. The thiophene group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine/Piperidine Moieties

- 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38, RTC162) Structural Difference: Replaces the ethanone linker with a butanone chain and lacks the piperidine ring. Impact: The extended alkyl chain increases lipophilicity (predicted logP ~3.2 vs. However, reduced rigidity may lower receptor selectivity . Synthesis Yield: 70–72% via nucleophilic substitution, comparable to methods for the target compound .

- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Structural Difference: Substitutes the thiophen-2-yl-piperidine group with a chlorine atom. Impact: The electron-withdrawing chlorine enhances electrophilicity at the ketone, increasing reactivity but reducing metabolic stability.

Thiophene Ring Modifications

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structural Difference: Replaces the piperidine ring with a trifluoromethylphenyl-piperazine group. Impact: The CF₃ group improves metabolic stability and may enhance affinity for serotonin receptors (5-HT₁A/2A) due to increased hydrophobicity and electronegativity .

1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88)

Heterocyclic Replacements

- 1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone Structural Difference: Substitutes thiophene with a chlorophenyl-pyrrole ring. Chlorine adds steric bulk, possibly reducing off-target effects .

Physicochemical and Pharmacological Trends

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as Y511-1127, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 445.54 g/mol |

| Molecular Formula | C20H25N3OS |

| LogP | 3.342 |

| LogD | 2.076 |

| Polar Surface Area | 24.26 Ų |

| Hydrogen Bond Acceptors Count | 3 |

The biological activity of Y511-1127 is primarily attributed to its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The phenylpiperazine moiety is known to exhibit affinity for serotonin receptors, while the thiophene ring may enhance the lipophilicity and receptor binding properties of the compound.

Receptor Binding Affinity

Studies indicate that compounds with similar structures have shown significant binding affinity to serotonin (5-HT) receptors, which play crucial roles in mood regulation and anxiety disorders. The piperidine ring structure may also interact with dopamine receptors, suggesting a dual mechanism that could be beneficial in treating psychiatric disorders.

Anticancer Properties

Recent research has highlighted the anticancer potential of Y511-1127, particularly against various cancer cell lines. In vitro studies reported IC50 values ranging from 0.11 to 1.47 µM against several tumor types, indicating potent cytotoxic activity comparable to established chemotherapeutic agents like combretastatin-A4 .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with growth inhibition zones measuring between 14–17 mm in diameter .

Study on Antitumor Activity

A recent study investigated the effects of Y511-1127 on MCF-7 breast cancer cells. The compound was found to induce apoptosis through upregulation of p53 and activation of caspase pathways, leading to increased apoptotic cell death .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of Y511-1127 were screened for activity against various bacterial strains. The results indicated that modifications in the thiophene and piperazine components significantly influenced antibacterial efficacy, with certain derivatives achieving enhanced potency .

Summary of Findings

The biological activity of this compound encompasses a range of therapeutic potentials:

Q & A

Basic: What are the common synthetic routes for 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 4-phenylpiperazine with a halogenated ethanone derivative (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) under reflux in ethanol with a base like K₂CO₃ to form the ethanone intermediate .

- Step 2 : Introduce the 4-(thiophen-2-yl)piperidine moiety via alkylation or coupling, often using NaBH₄ or LiAlH₄ for selective reduction .

Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize byproducts. Purity is confirmed via TLC or HPLC .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. SHELX programs (e.g., SHELXL) refine crystallographic data, with R-factors < 0.05 indicating high precision .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenylpiperazine vs. thiophen-piperidine). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine and thiophene moieties?

Methodological Answer:

- Systematic Substitution : Replace the phenyl group in piperazine with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess binding affinity changes. For thiophene, test alkylation at the 3-position .

- Biological Assays : Use radioligand binding assays (e.g., for CNS targets) or enzymatic inhibition studies (e.g., PDE10A) to quantify IC₅₀ values. Compare with reference compounds like AMG 579, a PDE10A inhibitor with 86–91% brain target occupancy .

- Data Analysis : Apply multivariate regression to correlate substituent properties (logP, polarizability) with activity .

Advanced: What strategies are used to resolve contradictions in biological activity data across different in vitro and in vivo models?

Methodological Answer:

- Model Validation : Ensure assay relevance (e.g., primary neuronal cultures vs. transfected cell lines for CNS targets). For in vivo studies, use transgenic animal models to isolate target effects .

- Pharmacokinetic Profiling : Measure brain-to-plasma ratios and metabolic stability (e.g., CYP450 assays) to distinguish poor bioavailability from true lack of efficacy .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fipexide derivatives) to identify conserved pharmacophores .

Advanced: How can computational modeling predict binding interactions with therapeutic targets like GPCRs or enzymes?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Prioritize piperazine nitrogen atoms for hydrogen bonding with aspartate residues in GPCRs .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the ethanone-thiophene conformation in hydrophobic pockets .

- QSAR Models : Train machine learning algorithms on datasets of piperazine derivatives to predict logD and solubility .

Advanced: What experimental design considerations are critical for in vivo efficacy studies of this compound?

Methodological Answer:

- Dose Optimization : Conduct target occupancy (TO) studies using LC-MS/MS to correlate plasma exposure with brain penetration. For example, AMG 579 achieved 91% TO at 10 mg/kg .

- Behavioral Models : Use PCP-induced locomotor activity (PCP-LMA) in rodents to evaluate antipsychotic potential. Include positive controls (e.g., clozapine) .

- Toxicology : Screen for hepatotoxicity via ALT/AST levels and histopathology, as piperazine derivatives may accumulate in the liver .

Basic: What challenges arise in crystallographic refinement of similar piperazine derivatives, and how are they mitigated?

Methodological Answer:

- Disorder Handling : Partial occupancy of thiophene or piperidine rings is resolved using SHELXL restraints (e.g., SIMU, DELU) to stabilize refinement .

- Twinned Data : For non-merohedral twinning, use HKLF5 format in SHELXL and compare R-factors across twin domains .

- Validation : Check CIF files with PLATON/CHECKCIF to flag outliers in bond lengths/angles .

Advanced: How does stereochemistry at the piperidine or ethanone group influence pharmacological activity?

Methodological Answer:

- Enantiomer Synthesis : Prepare (R)- and (S)-isomers via chiral chromatography or asymmetric catalysis (e.g., Sharpless epoxidation). For example, (+)- and (−)-enantiomers of eliprodil show differential NMDA receptor binding .

- Activity Testing : Compare enantiomers in functional assays (e.g., calcium flux for receptor activation). Use circular dichroism (CD) to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.